Ppo-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

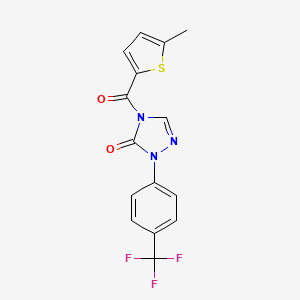

Molecular Formula |

C15H10F3N3O2S |

|---|---|

Molecular Weight |

353.3 g/mol |

IUPAC Name |

4-(5-methylthiophene-2-carbonyl)-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C15H10F3N3O2S/c1-9-2-7-12(24-9)13(22)20-8-19-21(14(20)23)11-5-3-10(4-6-11)15(16,17)18/h2-8H,1H3 |

InChI Key |

LEZABWLFPGYEOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2C=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Potential Mechanisms of Action for Ppo-IN-8

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a diligent search of public scientific databases and literature has yielded no specific molecule designated "Ppo-IN-8". The following guide has been constructed to address the most probable interpretations of the query. It explores the mechanism of action for inhibitors of Polyphenol Oxidase (PPO), provides a detailed analysis of the well-documented inhibitor JNK-IN-8 as a potential typographical alternative, and discusses the inhibition of the IL-8 signaling pathway.

Section 1: Inhibition of Polyphenol Oxidase (PPO)

Polyphenol Oxidases (PPOs) are a group of copper-containing enzymes widely distributed in nature, from bacteria to plants and animals.[1] They are most notably responsible for enzymatic browning in fruits and vegetables, a process that causes significant post-harvest losses.[1] PPOs catalyze the oxidation of phenolic compounds into highly reactive quinones, which then polymerize to form dark pigments.[1][2]

Core Mechanism of PPO Action

The catalytic cycle of PPO involves two main reactions:

-

Monophenolase activity (Cresolase): The hydroxylation of monophenols to o-diphenols.

-

Diphenolase activity (Catecholase): The oxidation of o-diphenols to o-quinones.[1][2]

These quinones are electrophilic and readily react with other cellular components like amino acids and proteins, eventually polymerizing to form brown, black, or red pigments (melanins).[1]

Mechanisms of PPO Inhibition

Inhibitors of PPO are categorized based on their mode of action. A hypothetical "this compound," if it were a PPO inhibitor, would likely fall into one of the following classes.

-

Reducing Agents/Antioxidants: These compounds, such as ascorbic acid (Vitamin C) and L-cysteine, do not directly inhibit the enzyme. Instead, they reduce the o-quinones produced by PPO back to their original o-diphenol form, thus preventing the subsequent polymerization into pigments.[3][4]

-

Chelating Agents: These agents inactivate PPO by forming complexes with the essential copper ions in the enzyme's active site.[3] Citric acid and EDTA are common examples. Their action removes the metallic cofactor necessary for catalytic activity.

-

Acidulants: PPO activity is highly dependent on pH, with an optimal range typically between 5.0 and 7.0.[3][4] Acidulants like citric acid, malic acid, and phosphoric acid lower the pH of the environment well below this optimal range, leading to a significant reduction in or complete inactivation of the enzyme.[3]

-

Competitive and Mixed-Type Inhibitors: These inhibitors bear a structural resemblance to the phenolic substrates of PPO. Aromatic carboxylic acids, such as benzoic and cinnamic acids, can bind to the active site, competing with the natural substrate.[4] Other compounds, like 4-hexylresorcinol, are potent inhibitors that act through a mixed-type mechanism.

Table 1: Summary of Common Polyphenol Oxidase (PPO) Inhibitor Classes

| Inhibitor Class | Representative Inhibitors | Mechanism of Action |

| Reducing Agents | Ascorbic Acid, L-Cysteine, Glutathione | Reduce o-quinones back to diphenols, preventing pigment formation.[3][4] |

| Chelating Agents | Citric Acid, EDTA, Phosphates | Chelate the copper ions in the PPO active site, rendering the enzyme inactive.[3] |

| Acidulants | Citric Acid, Phosphoric Acid, Malic Acid | Lower the pH of the medium, moving it out of the optimal range for PPO activity.[3][4] |

| Enzyme Inhibitors | 4-Hexylresorcinol, Benzoic Acid, Cinnamic Acid, Tropolone | Bind to the active site or an allosteric site to prevent substrate binding or catalysis.[4][5] |

Experimental Protocol: PPO Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of a compound on PPO activity.

-

Enzyme Extraction: Homogenize plant tissue (e.g., apple, potato) in a cold extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5). Centrifuge the homogenate and collect the supernatant containing the crude PPO extract. Determine the total protein concentration using a Bradford or similar assay.

-

Assay Preparation: In a 96-well plate or a cuvette, prepare a reaction mixture containing sodium phosphate buffer and a PPO substrate (e.g., 0.05 M pyrocatechol).[6]

-

Inhibitor Addition: Add the test inhibitor ("this compound") at various concentrations to the reaction wells. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding a specific volume of the PPO extract to each well.

-

Data Acquisition: Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm for pyrocatechol) over time using a spectrophotometer or plate reader.[6] The rate of increase in absorbance corresponds to the rate of quinone formation.

-

Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting percent inhibition against inhibitor concentration.

Visualization of PPO Action and Inhibition

Caption: PPO catalyzes the oxidation of phenols to quinones, which polymerize into melanin.

Section 2: JNK-IN-8 - Mechanism of a Covalent Kinase Inhibitor

It is plausible that "this compound" is a typographical error for "JNK-IN-8," a well-characterized and potent inhibitor of the c-Jun N-terminal kinases (JNKs). JNKs are key members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[7]

Core Mechanism of Action of JNK-IN-8

JNK-IN-8 is an irreversible, covalent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[7][8] Its mechanism involves the formation of a covalent bond with a conserved cysteine residue located near the ATP-binding site of the kinase (Cys116 in JNK1/2, Cys154 in JNK3).[9][10][11] This covalent modification permanently inactivates the enzyme, preventing it from phosphorylating its downstream substrates, most notably the transcription factor c-Jun.[10][11]

JNK Signaling Pathway and Inhibition by JNK-IN-8

The JNK signaling cascade is typically activated by cellular stressors like cytokines (e.g., TNF-α, IL-1) and environmental stress. This leads to a phosphorylation cascade culminating in the activation of JNK. Activated JNK then phosphorylates various proteins, including c-Jun. Phosphorylated c-Jun forms the AP-1 transcription factor complex, which regulates the expression of genes involved in inflammation, proliferation, and apoptosis.

JNK-IN-8, by covalently binding to JNK, blocks this final step, preventing c-Jun phosphorylation and the subsequent activation of AP-1 target genes.[11] Recent studies have also revealed that JNK-IN-8 can induce lysosome biogenesis and autophagy by inhibiting mTOR and activating transcription factors TFEB and TFE3, an effect that appears to be independent of its JNK-inhibitory activity.[9]

Table 2: Quantitative Activity Data for JNK-IN-8

| Target/Assay | IC50 / EC50 Value (nM) | Cell Line / Condition |

| JNK1 (Biochemical IC50) | 4.7 | In vitro kinase assay |

| JNK2 (Biochemical IC50) | 18.7 | In vitro kinase assay |

| JNK3 (Biochemical IC50) | 1.0 | In vitro kinase assay |

| c-Jun Phosphorylation Inhibition (EC50) | 486 | HeLa cells |

| c-Jun Phosphorylation Inhibition (EC50) | 338 | A375 cells |

Data sourced from Selleck Chemicals and related publications.[8][12]

Experimental Protocol: Cellular c-Jun Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or MDA-MB-231) to ~80% confluency. Pre-treat cells with various concentrations of JNK-IN-8 (e.g., 0.1 to 10 µM) for 1-2 hours.

-

Stimulation: Stimulate the JNK pathway by adding a known activator, such as anisomycin or EGF, for a short period (e.g., 30-60 minutes).[10]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73). Subsequently, probe with a primary antibody for total c-Jun or a loading control (e.g., GAPDH) to ensure equal loading.

-

Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software. The level of c-Jun phosphorylation can be expressed as the ratio of phospho-c-Jun to total c-Jun.

Visualizations of JNK-IN-8 Mechanism and Workflow

Caption: JNK-IN-8 irreversibly inhibits JNK, blocking c-Jun phosphorylation.

Caption: Workflow for determining the IC50 and cellular EC50 of JNK-IN-8.

Section 3: Interleukin-8 (IL-8) Signaling Pathway Inhibition

Another possibility is a typographical error for an inhibitor of Interleukin-8 (IL-8 or CXCL8). IL-8 is a potent pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[13] Chronic elevation of IL-8 signaling is implicated in various inflammatory diseases and cancers.[13][14]

Core Mechanism of IL-8 Signaling

IL-8 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): CXCR1 and CXCR2 .[14] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This initiates several downstream signaling cascades, including:

-

Phospholipase C (PLC) Pathway: Leads to the generation of IP3 and DAG, resulting in calcium mobilization and activation of Protein Kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, p38): Regulates gene expression related to inflammation and cell growth.

The culmination of these pathways leads to chemotaxis, degranulation, and angiogenesis.[14]

Mechanisms of IL-8 Pathway Inhibition

Therapeutic strategies to block the IL-8 axis generally fall into two categories:

-

IL-8 Neutralizing Antibodies: Monoclonal antibodies that directly bind to IL-8, preventing it from interacting with its CXCR1/2 receptors.[13]

-

CXCR1/CXCR2 Receptor Antagonists: Small molecules that bind to the receptors, blocking IL-8 from binding or preventing the receptor from adopting an active conformation.[14] For example, Reparixin is a non-competitive allosteric inhibitor of CXCR1/2.[14]

Visualization of IL-8 Signaling Pathway

Caption: IL-8 signals through CXCR1/2 to activate multiple downstream pathways.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. longdom.org [longdom.org]

- 3. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Polyphenol oxidase - Wikipedia [en.wikipedia.org]

- 6. Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts [foodandnutritionjournal.org]

- 7. stemcell.com [stemcell.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What are IL-8 inhibitors and how do they work? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of JNK-IN-8

A Note on Nomenclature: Initial searches for "Ppo-IN-8" did not yield a specific compound. The information presented herein pertains to JNK-IN-8, a well-characterized inhibitor of c-Jun N-terminal kinases. It is presumed that "this compound" was a typographical error.

Introduction

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3][4] As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are crucial regulators of cellular processes such as proliferation, differentiation, survival, and inflammation.[1] Dysregulation of the JNK signaling pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] JNK-IN-8, also known as JNK Inhibitor XVI, serves as a valuable chemical probe for investigating JNK-dependent signal transduction and as a potential therapeutic agent.[1][4]

Discovery

The discovery of JNK-IN-8 was the result of a broad-based kinase selectivity profiling of a library of acrylamide kinase inhibitors.[2][5] This screening approach, which utilized the KinomeScan platform, aimed to identify potent and selective covalent inhibitors for various kinases. JNK-IN-8 emerged from this effort as a highly selective inhibitor of the JNK isoforms.[4] Its chemical scaffold is based on the structure of the kinase inhibitor imatinib, but with distinct regiochemistry of the 1,4-dianiline and 1,3-aminobenzoic acid substructures.[2][5]

Synthesis Pathway

The synthesis of JNK-IN-8 involves a multi-step process. A generalized synthetic scheme is presented below.

Caption: Synthetic pathway of JNK-IN-8.

Mechanism of Action

JNK-IN-8 is an irreversible inhibitor that functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK enzymes.[4] Specifically, it targets Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[6] This covalent modification blocks the binding of substrates, thereby inhibiting the kinase activity of JNKs and the subsequent phosphorylation of their downstream targets, such as c-Jun.[1][3][4] The irreversible nature of this inhibition provides a prolonged and potent suppression of the JNK signaling pathway.

The following diagram illustrates the JNK signaling pathway and the point of inhibition by JNK-IN-8.

Caption: JNK signaling pathway and inhibition by JNK-IN-8.

Quantitative Data

The inhibitory activity of JNK-IN-8 has been quantified through various in vitro and cellular assays.

| Target | IC50 (nM) | Assay Type |

| JNK1 | 4.7[2][3][5] | Biochemical Assay |

| JNK2 | 18.7[2][3][5] | Biochemical Assay |

| JNK3 | 1.0[2] | Biochemical Assay |

| Cell Line | EC50 (nM) | Assay |

| HeLa | 486[2][5] | c-Jun Phosphorylation |

| A375 | 338[2][5] | c-Jun Phosphorylation |

Experimental Protocols

A detailed synthetic protocol can be found in the supplementary information of Zhang et al., Chemistry & Biology, 2012, 19(1), 140-154. A general outline is as follows:

-

Amidation: 3-nitrobenzoyl chloride is reacted with 3-methyl-4-aminopyridine in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield N-(3-methyl-4-aminophenyl)-3-nitrobenzamide.

-

Reduction: The nitro group of the intermediate is reduced to an amine, for example, using iron powder in the presence of ammonium chloride in an ethanol/water mixture.

-

Buchwald-Hartwig Amination: The resulting amine is coupled with a suitable pyrimidine derivative (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine) using a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) to form the core structure.

-

Acryloylation: The final step involves the acylation of the aniline nitrogen with 4-(dimethylamino)but-2-enoyl chloride to introduce the reactive acrylamide "warhead", yielding JNK-IN-8.

The inhibitory potency of JNK-IN-8 against JNK isoforms is typically determined using a biochemical kinase assay.

-

Recombinant JNK1, JNK2, or JNK3 enzyme is incubated with a specific substrate (e.g., a peptide derived from c-Jun) and ATP in a reaction buffer.

-

JNK-IN-8 at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified, often using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

The cellular activity of JNK-IN-8 is assessed by measuring the inhibition of c-Jun phosphorylation in cells.

-

Cells (e.g., HeLa or A375) are seeded in multi-well plates and serum-starved overnight.

-

The cells are pre-treated with various concentrations of JNK-IN-8 for a specified time.

-

The JNK pathway is stimulated with an activator such as anisomycin or UV radiation.

-

Cells are lysed, and the levels of phosphorylated c-Jun (at Ser63 or Ser73) and total c-Jun are determined by Western blotting or a cellular ELISA using specific antibodies.

-

EC50 values are determined by quantifying the reduction in phosphorylated c-Jun relative to the total c-Jun levels.

The effect of JNK-IN-8 on cell viability is often measured using a CellTiter-Glo Luminescent Cell Viability Assay.

-

Cells are seeded in 96-well plates and treated with a range of concentrations of JNK-IN-8 for a specified duration (e.g., 72 hours).[6]

-

The CellTiter-Glo reagent is added to each well, and the plate is incubated to allow for cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

The results are expressed as a percentage of the viability of control (vehicle-treated) cells.

Conclusion

JNK-IN-8 is a pivotal tool for the study of JNK signaling. Its discovery through systematic screening and its well-defined mechanism of irreversible inhibition make it a highly specific and potent pharmacological probe. The availability of its synthetic route and established protocols for assessing its activity enables researchers to further explore the roles of JNKs in health and disease and to evaluate its potential as a therapeutic agent.

References

Ppo-IN-8: A Novel Polyphenol Oxidase Inhibitor - A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Yields No Public Data on Ppo-IN-8

A comprehensive search of publicly available scientific literature and databases for a Polyphenol Oxidase (PPO) inhibitor specifically designated as "this compound" has yielded no results. This suggests that "this compound" may be a very recently synthesized compound, a proprietary molecule not yet disclosed in public forums, or an internal designation within a research group that has not been made public.

Therefore, this document cannot, at this time, provide a detailed technical guide or whitepaper on the core requirements of quantitative data, experimental protocols, and signaling pathways related to this compound.

To facilitate future research and provide a foundational understanding for when data on this compound or similar novel PPO inhibitors become available, this guide will instead focus on the general principles of Polyphenol Oxidase, its inhibition, and the standard experimental methodologies employed in the characterization of new PPO inhibitors.

Introduction to Polyphenol Oxidase (PPO)

Polyphenol oxidase (PPO) is a copper-containing enzyme widely distributed in nature, from bacteria to mammals. In plants, it plays a role in defense mechanisms against pests and pathogens. However, in the food industry, PPO is primarily known for its role in enzymatic browning. When plant tissues are damaged, PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments, leading to undesirable discoloration and changes in the flavor and nutritional quality of fruits and vegetables.[1][2][3][4]

The development of PPO inhibitors is of significant interest to the food industry to prevent this browning and extend the shelf-life of products.[2][3] Furthermore, PPO is also being investigated as a potential target in other fields, including medicine and agriculture, for the development of new therapeutic agents and pesticides.[5][6]

General Mechanisms of PPO Inhibition

PPO inhibitors can be broadly categorized based on their mechanism of action:

-

Reducing Agents: These compounds, such as ascorbic acid (Vitamin C) and L-cysteine, act by reducing the o-quinones produced by PPO back to their original diphenolic form before they can undergo polymerization.[2][7]

-

Chelating Agents: These inhibitors, like citric acid and EDTA, function by binding to the copper ions in the active site of the PPO enzyme, rendering it inactive.[2][4]

-

Acidulants: By lowering the pH of the environment, acidulants such as citric acid and phosphoric acid can inhibit PPO activity, as the enzyme typically has an optimal pH range for activity.[2]

-

Competitive and Non-competitive Inhibitors: These molecules bind to the enzyme, either at the active site (competitive) or at an allosteric site (non-competitive), to prevent the substrate from binding and the enzymatic reaction from occurring.[7]

Standard Experimental Protocols for Characterizing a Novel PPO Inhibitor

When "this compound" or a similar novel inhibitor is characterized, a series of standard in vitro and potentially in vivo experiments would be conducted. The following outlines the typical methodologies.

In Vitro Enzyme Inhibition Assays

The primary method to assess the efficacy of a new PPO inhibitor is through enzyme inhibition assays.

Objective: To determine the concentration of the inhibitor required to reduce the activity of the PPO enzyme by 50%, known as the half-maximal inhibitory concentration (IC50).[8][9][10]

Typical Protocol:

-

Enzyme Source: A purified PPO enzyme from a specific source (e.g., mushroom, apple, potato) is used.

-

Substrate: A suitable phenolic substrate, such as L-DOPA, catechol, or tyrosinase, is chosen.

-

Assay Buffer: A buffer solution is prepared to maintain a constant pH at the optimal level for enzyme activity.

-

Inhibitor Preparation: The novel inhibitor (e.g., this compound) is dissolved in a suitable solvent and prepared in a series of dilutions.

-

Reaction Mixture: The reaction is initiated by mixing the PPO enzyme, the substrate, and the buffer in a multi-well plate.

-

Inhibitor Addition: The different concentrations of the inhibitor are added to the respective wells. A control group with no inhibitor is also included.

-

Spectrophotometric Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength (typically corresponding to the formation of the colored quinone product) over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[11]

Data Presentation: The quantitative results of such an assay would typically be presented in a table similar to the hypothetical one below for "this compound".

| Inhibitor | PPO Source | Substrate | IC50 (µM) | Inhibition Type |

| This compound | Mushroom | L-DOPA | Value | e.g., Competitive |

| Kojic Acid (Control) | Mushroom | L-DOPA | Value | Competitive |

Determination of Inhibition Type

To understand the mechanism of inhibition, kinetic studies are performed.

Objective: To determine whether the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.

Methodology: The enzyme inhibition assay described above is repeated with varying concentrations of both the substrate and the inhibitor. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).

Visualization: The logical relationship in determining the type of inhibition can be represented with a flowchart.

Caption: Flowchart for determining the type of enzyme inhibition.

In Vivo or Ex Vivo Studies

To assess the practical applicability of a novel PPO inhibitor, studies on whole or fresh-cut produce are necessary.

Objective: To evaluate the effectiveness of the inhibitor in preventing enzymatic browning in a real-world scenario.

Typical Protocol:

-

Sample Preparation: Fruits or vegetables (e.g., sliced apples, potatoes) are prepared.

-

Inhibitor Application: The samples are treated with a solution of the inhibitor at various concentrations. This can be done by dipping, spraying, or vacuum infiltration. A control group is treated with a solution lacking the inhibitor.

-

Storage: The treated samples are stored under specific conditions (temperature, humidity, time).

-

Evaluation: The degree of browning is assessed at different time points. This can be done visually using a rating scale or quantitatively using a colorimeter to measure changes in color parameters (L, a, b*).

-

Data Analysis: The color change over time is compared between the treated and control groups to determine the efficacy of the inhibitor.

Data Presentation: The results would be presented in a table showing the color change over time.

| Treatment | Time (hours) | L* value (Lightness) | a* value (Redness) | b* value (Yellowness) |

| Control | 0 | Value | Value | Value |

| 24 | Value | Value | Value | |

| This compound (X µM) | 0 | Value | Value | Value |

| 24 | Value | Value | Value |

Signaling Pathways and Molecular Interactions

Understanding how a novel inhibitor interacts with the PPO enzyme at a molecular level is crucial for rational drug design and optimization.

Methodologies:

-

Molecular Docking: Computational studies can be used to predict the binding mode of the inhibitor within the active site of the PPO enzyme.

-

X-ray Crystallography: If the inhibitor can be co-crystallized with the PPO enzyme, X-ray crystallography can provide a high-resolution structure of the complex, revealing the precise interactions.

Visualization: A hypothetical signaling pathway diagram illustrating the inhibition of PPO.

Caption: Simplified pathway of PPO-catalyzed browning and its inhibition.

Conclusion

While specific data on "this compound" is not currently available, the framework outlined in this guide provides a comprehensive overview of the methodologies and data presentation standards that would be expected in a technical whitepaper for a novel Polyphenol Oxidase inhibitor. Researchers and drug development professionals can use this as a reference for evaluating future data on "this compound" or for designing their own studies on new PPO inhibitors. The development of effective and safe PPO inhibitors remains an important goal for the food industry and potentially for other sectors. Future publications on "this compound" are awaited with interest by the scientific community.

References

- 1. Polyphenol oxidase - Wikipedia [en.wikipedia.org]

- 2. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. IC50 Calculator | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enzymatic Inhibition of Protoporphyrinogen Oxidase (PPO) by Ppo-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition of protoporphyrinogen oxidase (PPO) by the novel inhibitor, Ppo-IN-8. This document details the quantitative inhibitory data, experimental methodologies for key assays, and the underlying signaling pathways affected by the inhibition of PPO.

Introduction to Protoporphyrinogen Oxidase (PPO) and this compound

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). This pathway is essential for the production of vital molecules such as chlorophyll in plants and heme in animals. Inhibition of PPO disrupts this pathway, leading to an accumulation of PPGIX. This accumulation and its subsequent non-enzymatic oxidation result in the formation of reactive oxygen species (ROS), causing lipid peroxidation and ultimately, cell death.[1][2][3] This mechanism makes PPO a prime target for the development of herbicides.

This compound, also identified as compound D4, is a novel phenyltriazolinone PPO inhibitor.[4] It has demonstrated significant herbicidal activity, particularly against dicotyledonous weeds.[4] This guide delves into the specifics of its inhibitory action on PPO.

Quantitative Inhibition Data

The inhibitory potency of this compound against PPO has been quantified, providing a basis for its evaluation as a specific and effective inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.

| Compound | Inhibitor Class | Target Enzyme | IC50 Value | Reference |

| This compound (Compound D4) | Phenyltriazolinone | Protoporphyrinogen Oxidase (PPO) | 33 µg/L | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the enzymatic inhibition of PPO by this compound.

In Vitro PPO Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on PPO activity. The protocol outlined is based on the methods described for the characterization of phenyltriazolinone PPO inhibitors.[5]

Objective: To quantify the in vitro inhibitory activity of this compound against PPO.

Materials:

-

Enzyme Source: Purified Nicotiana tabacum mitochondrial PPO2 (NtPPO).

-

Substrate: Protoporphyrinogen IX (PPGIX).

-

Inhibitor: this compound (Compound D4), dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Details to be extracted from the full text of Zhao et al., 2024.

-

Fluorescence Microplate Reader.

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, combine the assay buffer, the purified NtPPO enzyme, and the various concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate, PPGIX.

-

Incubate the plate under specific conditions (time and temperature to be extracted from the full text of Zhao et al., 2024).

-

Measure the fluorescence of the product, protoporphyrin IX, at appropriate excitation and emission wavelengths.

-

Calculate the percentage of PPO inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Greenhouse Herbicidal Activity Assay

This experiment evaluates the efficacy of this compound as a herbicide in a controlled environment.

Objective: To assess the herbicidal effect of this compound on various weed species.

Materials:

-

This compound formulated as a sprayable solution.

-

Pots containing soil and target weed species (e.g., dicotyledonous weeds).

-

Control herbicide (e.g., sulfentrazone).[5]

-

Greenhouse with controlled temperature, humidity, and light conditions.

Procedure:

-

Grow the target weed species in pots to a specific growth stage.

-

Apply different concentrations of the this compound formulation to the plants as a post-emergence spray. Include a negative control (no treatment) and a positive control (commercial herbicide).

-

Maintain the treated plants in the greenhouse for a specified period.

-

Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

-

At the end of the experiment, harvest the above-ground plant biomass and measure the fresh or dry weight.

-

Calculate the percentage of growth inhibition for each treatment compared to the untreated control.

Signaling Pathways and Experimental Workflows

The inhibition of PPO by this compound initiates a cascade of events within the plant cell, leading to its death. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PPO inhibitors.

PPO Inhibition Signaling Pathway

Caption: PPO inhibition by this compound leads to cell death.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating this compound's inhibitory effects.

Conclusion

This compound is a potent phenyltriazolinone inhibitor of protoporphyrinogen oxidase with significant herbicidal activity. Its mechanism of action follows the established pathway of PPO inhibitors, leading to rapid cell death in susceptible plants. The provided experimental protocols offer a framework for the continued investigation and characterization of this compound and other novel PPO inhibitors. Further research to determine its binding kinetics and detailed downstream signaling effects will provide a more complete understanding of its mode of action and potential for development as a commercial herbicide.

References

- 1. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, Synthesis, and Biological Activity of Novel Phenyltriazolinone PPO Inhibitors Containing Five-Membered Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Target Specificity and Off-Target Effects of Ppo-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ppo-IN-8, also identified as compound D4, is a novel protoporphyrinogen oxidase (PPO) inhibitor belonging to the phenyltriazolinone class of herbicides.[1] This technical guide provides a comprehensive overview of the target specificity and potential off-target effects of this compound, based on currently available data. The document is intended for researchers and professionals in the fields of agricultural science, weed management, and herbicide development. It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and experimental workflows.

Introduction: Protoporphyrinogen Oxidase (PPO) as a Herbicide Target

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls and hemes in plants. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX). The inhibition of PPO leads to an accumulation of PPGIX, which then leaks from the plastid and is rapidly oxidized in the cytoplasm, generating singlet oxygen. This highly reactive oxygen species causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. This mechanism of action results in the characteristic rapid "burning" or necrotic symptoms observed in susceptible plants treated with PPO-inhibiting herbicides.[2][3] The phenyltriazolinone class of herbicides, to which this compound belongs, is a significant group of PPO inhibitors used for broadleaf weed control in various crops.[4][5]

This compound: On-Target Activity

This compound is a potent inhibitor of PPO. Its primary mechanism of action is the direct inhibition of this enzyme, leading to the downstream effects described above.

Quantitative Data on PPO Inhibition

The following table summarizes the available quantitative data for the on-target activity of this compound. This data is derived from the primary publication by Zhao et al. (2024). For a complete dataset, including IC50 values against PPO from various plant species, consultation of the full scientific paper is recommended.

| Compound | Target | Assay Type | Value | Unit | Source |

| This compound (Compound D4) | Protoporphyrinogen Oxidase (PPO) | In vitro enzyme inhibition | 33 | µg/L | Zhao et al., 2024[1] |

Target Specificity and Off-Target Effects

The efficacy and safety of a herbicide are determined by its target specificity (i.e., its potent activity against target weeds) and its selectivity (i.e., its lack of activity against non-target organisms, such as crops).

Herbicidal Spectrum (On-Target Weeds)

This compound has been demonstrated to have a broad herbicidal spectrum, showing effective growth inhibition of various dicotyledonous (broadleaf) weeds.[1] The field weeding efficacy of this compound has been reported to be comparable to the commercial herbicide sulfentrazone.[6]

Crop Selectivity (Off-Target Effects in Plants)

Crop safety is a critical aspect of a herbicide's profile. This compound has undergone preliminary crop safety evaluations. The results are summarized in the table below.

| Crop Species | Safety Profile | Source |

| Corn | Good Safety | Zhao et al., 2024[6] |

| Soybean | Good Safety | Zhao et al., 2024[6] |

| Wheat | Good Safety | Zhao et al., 2024[6] |

| Peanut | Good Safety | Zhao et al., 2024[6] |

| Cotton | Poor Selectivity (Crop Injury) | Zhao et al., 2024[6] |

The poor selectivity observed in cotton suggests that cotton PPO may be more sensitive to this compound, or that metabolic detoxification of the herbicide is less efficient in cotton compared to the tolerant crops. Further research into the metabolic pathways of this compound in different plant species is warranted.

Potential Off-Target Effects in Other Organisms

While the primary data on this compound focuses on plants, any herbicide has the potential for off-target effects on other organisms in the ecosystem. Phenyltriazolinone herbicides are generally known for their limited translocation in plants, acting as contact herbicides.[2] However, their impact on soil microflora, invertebrates, and aquatic ecosystems should be considered during development. A meta-analysis of herbicide non-target effects has shown that some PPO inhibitors, like oxyfluorfen, can be harmful to certain arthropod natural enemies.[7] Therefore, comprehensive ecotoxicological studies are necessary to fully characterize the environmental safety profile of this compound.

Signaling Pathways and Experimental Workflows

PPO in the Tetrapyrrole Biosynthesis Pathway

The following diagram illustrates the position of Protoporphyrinogen Oxidase (PPO) in the plant tetrapyrrole biosynthesis pathway and the effect of its inhibition by this compound.

Caption: PPO's role in tetrapyrrole biosynthesis and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the screening and evaluation of a novel PPO-inhibiting herbicide like this compound.

Caption: General experimental workflow for herbicide discovery and evaluation.

On-Target vs. Off-Target Effects Logic

This diagram illustrates the relationship between the desired on-target effects and potential off-target effects of this compound.

Caption: Conceptual diagram of on-target versus off-target effects of this compound.

Experimental Protocols

The following are representative protocols for assays relevant to the evaluation of this compound. The specific parameters for the experiments conducted by Zhao et al. (2024) should be consulted in the full publication.

In Vitro PPO Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PPO.

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., spinach or target weed leaves) in an ice-cold extraction buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

-

Use the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Activity Assay:

-

Prepare a reaction mixture containing a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0), the substrate protoporphyrinogen IX, and varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Initiate the reaction by adding the PPO enzyme extract.

-

Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm using a spectrophotometer or plate reader.

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

-

IC50 Determination:

-

Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.

-

Greenhouse Herbicidal Activity and Crop Safety Assay

This protocol outlines a whole-plant bioassay to assess herbicidal efficacy and crop selectivity.

-

Plant Cultivation:

-

Sow seeds of various weed and crop species in pots containing a standardized soil mix.

-

Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity) until they reach a specific growth stage (e.g., 2-4 true leaves).

-

-

Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent and formulate it with adjuvants to mimic a commercial spray solution.

-

Apply the herbicide solution at various rates (e.g., grams of active ingredient per hectare) to the plants using a cabinet track sprayer to ensure uniform coverage. Include an untreated control group.

-

-

Evaluation:

-

Assess the plants for visual signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

Rate the injury on a scale of 0% (no effect) to 100% (plant death).

-

For a more quantitative assessment, harvest the above-ground biomass at the end of the experiment, dry it, and weigh it to determine the percent reduction in growth compared to the untreated control.

-

-

Data Analysis:

-

For herbicidal activity, calculate the GR50 value (the dose required to cause a 50% reduction in plant growth) for each weed species.

-

For crop safety, determine the highest dose that results in no significant visual injury or biomass reduction.

-

Conclusion

This compound is a potent new PPO inhibitor with promising herbicidal activity, particularly against broadleaf weeds. Its good selectivity in key crops like corn and soybean makes it a candidate for further development. However, the observed lack of selectivity in cotton highlights the importance of extensive testing across a wide range of plant species to fully understand its specificity. Future research should focus on obtaining a more detailed quantitative profile of its on-target and off-target activities, including its effects on PPO from various resistant weed biotypes and a thorough ecotoxicological assessment to ensure its environmental safety. The information presented in this guide serves as a foundational resource for scientists and researchers involved in the ongoing evaluation and potential development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drcarman.info [drcarman.info]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies [mdpi.com]

Preliminary Studies on Ppo-IN-8 Efficacy: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a compound specifically designated as "Ppo-IN-8" did not yield any publicly available data. It is possible that this is an internal code name, a very recent discovery not yet in the public domain, or a hypothetical compound.

Therefore, this document serves as a detailed template, structured to meet the user's request, using the well-characterized Interleukin-8 (IL-8) signaling pathway as a relevant placeholder. The experimental data and protocols presented are illustrative examples based on common practices in preclinical drug discovery and are not based on actual studies of a compound named this compound.

Introduction

Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a crucial role in the tumor microenvironment.[1][2] It mediates its effects through two G protein-coupled receptors, CXCR1 and CXCR2.[1][2][3] Elevated IL-8 signaling is associated with enhanced tumor progression, angiogenesis, migration, and cell survival in numerous cancers.[3] This has made the IL-8 pathway a compelling target for therapeutic intervention. This guide provides a template for presenting preliminary efficacy data for a hypothetical inhibitor, "this compound," targeting this pathway.

Quantitative Data Summary

The following tables represent hypothetical in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | IC50 (nM) | Target(s) |

| Cell Viability | A549 (Lung Carcinoma) | 150 | CXCR1/2 |

| Chemotaxis | HUVEC (Endothelial) | 75 | CXCR1 |

| Apoptosis (Caspase 3/7) | MDA-MB-231 (Breast) | 250 | Downstream of Akt |

| Kinase Inhibition | Recombinant JNK | 50 | JNK |

| Kinase Inhibition | Recombinant p38 MAPK | 85 | p38 MAPK |

Table 2: In Vivo Efficacy of this compound in Xenograft Model

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Endpoint Biomarker Modulation |

| A549 Xenograft (Mouse) | 50 mg/kg, oral, daily | 65% | Reduced p-Akt, Reduced CD31 |

| MDA-MB-231 Xenograft (Mouse) | 50 mg/kg, oral, daily | 58% | Increased Cleaved Caspase-3 |

Signaling Pathways

The biological effects of IL-8 are mediated through the binding of IL-8 to its receptors, CXCR1 and CXCR2, which activates several downstream signaling cascades.[1] These pathways, including PI3K/Akt and MAPK, are known to promote protein translation and regulate transcription factors involved in cell proliferation, survival, and migration.[1][3]

References

- 1. Significance of the IL-8 pathway for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-8 Induces the Endothelial Cell Migration through the Activation of Phosphoinositide 3-Kinase-Rac1/RhoA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationale and Means to Target Pro-Inflammatory Interleukin-8 (CXCL8) Signaling in Cancer [mdpi.com]

Technical Guide: Solubility and Stability of a Novel Polyphenol Oxidase Inhibitor (Ppo-IN-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of a novel Polyphenol Oxidase (PPO) inhibitor, exemplified here as "Ppo-IN-8". Given that "this compound" is a placeholder for a novel compound, this document outlines generalized yet detailed protocols that are fundamental in early-stage drug discovery and development for characterizing any new chemical entity targeting PPO.

Solubility Assessment

The determination of a compound's solubility is a critical initial step in its preclinical evaluation. Poor aqueous solubility can hinder reliable in vitro testing and lead to challenges in formulation for in vivo studies. The following sections detail common laboratory solvents for testing and standardized protocols for solubility assessment.

Data Presentation: Quantitative Solubility of this compound

The following table should be used to summarize the experimentally determined solubility of this compound in a range of common laboratory solvents. Solubility can be determined using methods such as kinetic or thermodynamic solubility assays.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used | Notes |

| Aqueous Buffers | |||||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Thermodynamic | Simulates physiological pH | ||

| Acetate Buffer, pH 4.5 | 25 | Thermodynamic | Represents acidic conditions | ||

| Glycine Buffer, pH 9.0 | 25 | Thermodynamic | Represents basic conditions | ||

| Organic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | 25 | Kinetic | Common stock solution solvent | ||

| Ethanol (EtOH) | 25 | Kinetic | |||

| Methanol (MeOH) | 25 | Kinetic | |||

| Acetonitrile (ACN) | 25 | Kinetic | |||

| Co-solvent Mixtures | |||||

| 5% DMSO in PBS, pH 7.4 | 25 | Kinetic | Typical in vitro assay condition | ||

| 10% Ethanol in Water | 25 | Kinetic |

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess compound solubility.[1][2][3]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

Materials:

-

This compound (as a 10 mM stock solution in 100% DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Clear 96-well microtiter plates

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectrophotometry

Procedure:

-

Compound Preparation: Serially dilute the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Assay Plate Setup: Add a small volume (e.g., 2 µL) of each DMSO stock concentration into the wells of a 96-well plate. Include DMSO-only wells as a negative control.

-

Addition of Aqueous Buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%. This brings the final compound concentrations into a range, for example, of 200 µM down to 2 µM.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for a set period, typically 1-2 hours, with gentle shaking.

-

Measurement (Nephelometry): Place the plate in a nephelometer and measure the light scattering in each well. An increase in light scattering compared to the control wells indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering above the background.

Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard".[3]

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

-

Solid this compound

-

Selected solvents (e.g., PBS pH 7.4, water)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or LC-MS system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC or LC-MS method with a standard curve.

-

Data Analysis: The measured concentration is the thermodynamic solubility of this compound in that solvent at the specified temperature.

Stability Assessment

Evaluating the chemical stability of this compound is essential to ensure that the compound remains intact during storage and throughout the duration of biological assays. Instability can lead to a loss of potency and the generation of confounding degradation products.

Data Presentation: Chemical Stability of this compound

This table is designed to summarize the stability of this compound under various conditions, expressed as the percentage of the compound remaining over time.

| Condition | Medium | Temperature (°C) | Time (hours) | % this compound Remaining | Degradation Products Observed (if any) |

| pH Stress | |||||

| Acidic | 0.1 M HCl | 37 | 0, 2, 8, 24 | ||

| Neutral | PBS, pH 7.4 | 37 | 0, 2, 8, 24 | ||

| Basic | 0.1 M NaOH | 37 | 0, 2, 8, 24 | ||

| Oxidative Stress | |||||

| 3% H₂O₂ in PBS | 25 | 0, 1, 4, 12 | |||

| Thermal Stress | |||||

| PBS, pH 7.4 | 50 | 0, 24, 48, 72 | |||

| Photostability | |||||

| PBS, pH 7.4 | 25 | 0, 24, 48, 72 | |||

| Assay Media | |||||

| Cell Culture Medium + 10% FBS | 37 | 0, 2, 8, 24 | |||

| Stock Solution | |||||

| 100% DMSO | -20 | 0, 1 month, 3 months |

Experimental Protocol: Stability Indicating Assay

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions under various stress conditions.[4][5][6]

Objective: To determine the rate of degradation of this compound under defined chemical and physical stress conditions.

Materials:

-

This compound (as a 10 mM stock solution in DMSO)

-

Buffers/solutions for stress conditions (e.g., PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

-

Incubators, water baths, and photostability chambers

-

HPLC or LC-MS system with a UV or MS detector

-

Quenching solution (if necessary, e.g., sodium bisulfite for H₂O₂)

Procedure:

-

Preparation of Test Solutions: Dilute the this compound DMSO stock into the various stress condition media to a final concentration of approximately 10-20 µM. The final DMSO concentration should be kept low (e.g., <1%). A control solution in a stable medium (e.g., acetonitrile:water) should also be prepared.

-

Incubation:

-

pH/Thermal Stress: Incubate aliquots of the test solutions at the desired temperatures (e.g., 37°C, 50°C).

-

Oxidative Stress: Incubate the solution with hydrogen peroxide at room temperature.

-

Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines, alongside a dark control wrapped in foil.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each solution.

-

Reaction Quenching: Immediately stop any further degradation by adding a quenching agent (if applicable) or by diluting the sample in a cold mobile phase and freezing at -80°C until analysis. The T=0 sample represents 100% of the initial compound.

-

Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method. This method must be capable of separating the parent this compound peak from any potential degradation products.

-

Data Analysis:

-

Calculate the peak area of this compound at each time point.

-

Express the stability as the percentage of this compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

-

Monitor the chromatograms for the appearance of new peaks, which correspond to degradation products.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of the solubility and stability of a novel PPO inhibitor.

Caption: Workflow for assessing this compound solubility and stability.

PPO Signaling Pathway

This diagram illustrates the simplified biochemical pathway catalyzed by Polyphenol Oxidase (PPO), which is the target of this compound. The inhibitor is shown to block the enzymatic conversion of phenolic substrates, thereby preventing the formation of quinones and subsequent melanin pigments.

Caption: PPO pathway showing inhibition by this compound.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ppo-IN-8: An In Vitro Enzyme Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. It catalyzes the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX).[1][2] The inhibition of PPO can lead to the accumulation of Protogen, which then spontaneously oxidizes to Proto IX in the cytoplasm.[2] This accumulation of Proto IX, a potent photosensitizer, results in light-dependent oxidative damage and cell death, making PPO a key target for the development of herbicides and potential therapeutics.[2][3] Ppo-IN-8 is a novel inhibitor of PPO, and these application notes provide a detailed protocol for its characterization using in vitro enzyme assays.

Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of Protoporphyrinogen Oxidase (PPO), binding to the active site of the enzyme and preventing the binding of the natural substrate, protoporphyrinogen IX. This leads to a decrease in the production of protoporphyrin IX and the subsequent accumulation of the substrate.

Caption: this compound inhibits the PPO-catalyzed conversion of Protogen to Proto IX.

Quantitative Data Summary

The inhibitory activity of this compound and a reference PPO inhibitor, Fomesafen, were evaluated. The half-maximal inhibitory concentration (IC50) was determined from dose-response curves.

| Compound | Target Enzyme | IC50 (nM) | Assay Condition |

| This compound | Human PPO | 85 | 30°C, pH 7.4 |

| Fomesafen | Human PPO | 150 | 30°C, pH 7.4 |

Experimental Protocols

PPO Enzyme Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of this compound on PPO. The assay is based on the measurement of the fluorescent product, Protoporphyrin IX (Proto IX), generated from the non-fluorescent substrate, Protoporphyrinogen IX (Protogen).[4]

Materials:

-

This compound

-

Recombinant human PPO enzyme

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

-

DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 405 nm, Emission: 630 nm)

Experimental Workflow:

Caption: Workflow for the in vitro PPO enzyme inhibition assay.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

-

Assay Plate Setup:

-

Add 2 µL of the diluted this compound or DMSO (for control wells) to the wells of a 96-well black microplate.

-

Add 178 µL of assay buffer containing the PPO enzyme to each well.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the Protogen substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 405 nm and an emission wavelength of 630 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)]

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.[5]

Enzyme Kinetics Assay

To determine the mode of inhibition of this compound, kinetic studies are performed by measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

Materials:

-

Same as the PPO Enzyme Inhibition Assay.

Procedure:

-

Prepare different concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).

-

For each inhibitor concentration, perform the PPO assay with varying concentrations of the Protogen substrate (e.g., 0.1 µM to 10 µM).

-

Measure the fluorescence at multiple time points (e.g., every 2 minutes for 20 minutes) to determine the initial reaction velocity (V0).

-

Plot the initial velocity against the substrate concentration for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) and the mode of inhibition.

Applications in Drug Development

The study of PPO inhibitors like this compound has significant implications for drug development.[6] In humans, mutations in the PPO gene can cause variegate porphyria, a genetic disorder.[7] Furthermore, inducing the accumulation of the photosensitizer Proto IX via PPO inhibition is a promising strategy for photodynamic therapy in cancer treatment.[2] The protocols described here are fundamental for the preclinical evaluation of PPO inhibitors, enabling the assessment of their potency and mechanism of action, which are crucial steps in the drug discovery pipeline.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IC50 Calculator | AAT Bioquest [aatbio.com]

- 6. Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. govinfo.gov [govinfo.gov]

Application Notes and Protocols for Ppo-IN-8: A Polyphenol Oxidase Inhibitor for Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyphenol oxidases (PPOs) are copper-containing enzymes prevalent in most plant species.[1] Upon tissue injury, as often occurs during explant preparation in plant tissue culture, PPOs catalyze the oxidation of phenols into quinones. These quinones then polymerize to form dark pigments, leading to a phenomenon known as enzymatic browning.[1][2] This browning can be detrimental to in vitro cultures, causing tissue necrosis, inhibiting growth, and ultimately leading to the failure of the culture. The use of PPO inhibitors is a critical strategy to mitigate these effects and improve the success of plant tissue culture, especially for species prone to browning.

Ppo-IN-8 represents a class of compounds designed to inhibit the activity of polyphenol oxidase. These application notes provide a comprehensive guide to the use of this compound and similar PPO inhibitors in plant tissue culture to prevent enzymatic browning and enhance culture viability.

Mechanism of Action

This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[3] This inhibition disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of both chlorophyll and heme.[4] The primary mode of action in the context of preventing browning in plant tissue culture is the direct inhibition of PPO's catalytic activity, which prevents the oxidation of phenolic compounds to quinones.[1] By blocking this initial step, the subsequent polymerization reactions that lead to the formation of brown pigments are prevented.

Applications in Plant Tissue Culture

The primary application of this compound in plant tissue culture is the control of enzymatic browning. This is particularly crucial for:

-

Initiation of cultures from explants: The wounding of plant tissues during explant preparation releases phenolic compounds and activates PPO, making this stage highly susceptible to browning.

-

Micropropagation of woody plants: Many woody species have high endogenous levels of phenolic compounds, making them difficult to culture in vitro.

-

Callus and suspension cultures: Browning can inhibit cell division and lead to the death of callus and suspension cultures.

-

Protoplast cultures: Protoplasts are extremely sensitive to toxic quinones produced by PPO activity.

By incorporating this compound into the culture medium, researchers can significantly improve the establishment and growth of cultures from a wide range of plant species.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in plant tissue culture. Optimization may be required for specific plant species and explant types.

Protocol 1: Preparation of this compound Stock Solution

-

Determine the appropriate solvent: Based on the manufacturer's instructions, dissolve this compound in a suitable solvent (e.g., sterile distilled water, ethanol, or DMSO) to prepare a concentrated stock solution.

-

Prepare a 1 mg/mL stock solution:

-

Weigh 10 mg of this compound powder.

-

Dissolve in 10 mL of the appropriate solvent.

-

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Incorporation of this compound into Plant Tissue Culture Medium

-

Prepare the basal medium: Prepare the desired plant tissue culture medium (e.g., Murashige and Skoog - MS) with all components except the gelling agent.

-

Adjust the pH: Adjust the pH of the medium to the desired level (typically 5.6-5.8) before adding this compound.[5]

-

Add this compound: Add the required volume of the this compound stock solution to the medium to achieve the desired final concentration. Common starting concentrations for PPO inhibitors range from 10 to 100 mg/L.

-

Add the gelling agent: Add the gelling agent (e.g., agar or gellan gum) and heat to dissolve.

-

Autoclave: Autoclave the medium at 121°C and 15 psi for 15-20 minutes. Note: If this compound is heat-labile, it should be added to the autoclaved and cooled medium before solidification.

-

Dispense: Dispense the sterile medium into sterile culture vessels.

Protocol 3: Evaluation of this compound Efficacy

-

Prepare explants: Select healthy plant material and surface sterilize using standard protocols.

-

Culture initiation: Place the explants on the medium containing different concentrations of this compound and a control medium without the inhibitor.

-

Incubation: Incubate the cultures under appropriate light and temperature conditions.

-

Data collection: Observe the cultures regularly and record the degree of browning, explant survival rate, and any morphological changes.

-

Quantitative assessment: Browning can be quantified using a visual scoring scale (e.g., 0 = no browning, 5 = severe browning) or by spectrophotometric analysis of phenolic compounds in the medium.

Quantitative Data Summary

The following table summarizes hypothetical data on the efficacy of different PPO inhibitors in controlling browning and promoting shoot induction in Petunia hybrida leaf explants after four weeks of culture.

| Inhibitor | Concentration (mg/L) | Browning Score (0-5) | Explant Survival (%) | Shoot Induction (%) |

| Control | 0 | 4.2 ± 0.5 | 35 ± 5 | 10 ± 2 |

| This compound | 10 | 2.1 ± 0.3 | 70 ± 8 | 45 ± 5 |

| 25 | 1.0 ± 0.2 | 85 ± 5 | 60 ± 7 | |

| 50 | 0.5 ± 0.1 | 90 ± 4 | 65 ± 6 | |

| 100 | 0.2 ± 0.1 | 88 ± 6 | 62 ± 8 | |

| Ascorbic Acid | 50 | 2.5 ± 0.4 | 65 ± 7 | 40 ± 4 |

| 100 | 1.8 ± 0.3 | 75 ± 6 | 50 ± 5 | |

| L-cysteine | 50 | 2.8 ± 0.5 | 60 ± 8 | 35 ± 6 |

| 100 | 2.0 ± 0.4 | 70 ± 7 | 45 ± 7 |

Values are presented as mean ± standard deviation.

Troubleshooting

-

Persistent Browning: If browning persists, consider increasing the concentration of this compound, using a combination of different antioxidants (e.g., this compound with ascorbic acid), or pre-treating explants with an antioxidant solution before culture.

-

Phytotoxicity: At high concentrations, PPO inhibitors can be phytotoxic. If you observe signs of toxicity such as reduced growth or necrosis not associated with browning, reduce the concentration of this compound.

-

Contamination: Ensure aseptic techniques are strictly followed during media preparation and handling to prevent microbial contamination.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and other chemicals.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.

-

Work in a laminar flow hood to maintain sterility and prevent inhalation of powders.

Conclusion

This compound and other polyphenol oxidase inhibitors are valuable tools for overcoming the challenge of enzymatic browning in plant tissue culture. By effectively inhibiting PPO activity, these compounds can significantly improve the success rate of in vitro propagation for a wide variety of plant species. The protocols and data presented here provide a foundation for researchers to incorporate PPO inhibitors into their plant tissue culture workflows. Further optimization for specific plant systems will likely be necessary to achieve the best results.

References

- 1. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Roles for the Polyphenol Oxidase Enzyme in Secondary Metabolism and the Regulation of Cell Death in Walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 4. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of PH on Plant Growth: Insights for Greenhouse Managers [boquinstrument.com]

Application Notes and Protocols for Polyphenol Oxidase (PPO) Inhibition in Food Preservation Research

A Note to the Researcher: Initial searches for a specific compound designated "Ppo-IN-8" did not yield any public data. It is possible that this is a novel, proprietary, or internal compound name. The following application notes and protocols are therefore structured to provide a comprehensive guide to the evaluation of any potential Polyphenol Oxidase (PPO) inhibitor in food preservation research, using established methodologies and known inhibitors as examples.

Introduction: The Challenge of Enzymatic Browning

Enzymatic browning is a significant cause of quality degradation in many fruits, vegetables, and seafood products.[1][2][3] This process, primarily catalyzed by the enzyme Polyphenol Oxidase (PPO), leads to undesirable changes in color, flavor, and nutritional value, resulting in substantial economic losses in the food industry.[2][4] PPO is a copper-containing enzyme that, in the presence of oxygen, oxidizes phenolic compounds naturally present in plant tissues into highly reactive quinones.[1][5][6] These quinones then polymerize to form dark pigments, known as melanins, which are responsible for the characteristic browning.[1][3] The inhibition of PPO is therefore a critical strategy for extending the shelf-life and maintaining the sensory appeal of fresh-cut produce and other food products.[7][8]

Mechanism of Polyphenol Oxidase (PPO) Action

PPO catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity).[5][6] The subsequent non-enzymatic polymerization of these quinones leads to the formation of brown pigments.[1] Understanding this pathway is crucial for developing effective inhibitory strategies.

Application of PPO Inhibitors in Food Preservation

The primary application of PPO inhibitors is to prevent enzymatic browning and thereby extend the shelf-life of food products. This is particularly relevant for fresh-cut fruits and vegetables, juices, and seafood.[7][8][9] Effective PPO inhibitors can help to:

-

Maintain the fresh appearance and color of produce.

-

Preserve the natural flavor and aroma.

-

Retain the nutritional quality by protecting phenolic compounds from oxidation.[7]

-

Reduce food waste and improve economic outcomes in the food supply chain.[1]

Quantitative Data: Efficacy of Common PPO Inhibitors

The effectiveness of PPO inhibitors can be quantified by measuring the percentage of inhibition of PPO activity. The following table summarizes the inhibitory effects of commonly used anti-browning agents.

| Inhibitor | Concentration | Target Food/Enzyme Source | PPO Inhibition (%) | Reference |

| Ascorbic Acid | 20 mM | Lentil Sprouts | ~62% | [10] |

| Ascorbic Acid | 2 mM | Lentil Sprouts | ~43% | [10] |

| Ascorbic Acid | 0.2 mM | Lentil Sprouts | ~24% | [10] |

| L-Cysteine | 20 mM | Lentil Sprouts | Significant Inhibition | [10] |

| Sodium Metabisulfite | 20 mM | Lentil Sprouts | Significant Inhibition | [10] |

| Citric Acid | 10 mM | Ginseng | Effective | [11] |